REACTION_CXSMILES
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[CH2:1]1[C:6](=O)N(I)[C:3](=[O:4])[CH2:2]1.CC1C=CC(S(O[I:20](O)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)(=O)=O)=CC=1.[CH3:28][CH:29]1CCC[CH:30]1O.I[C:36]1C=CC=CC=1>CO>[I:20][C:21](=[C:26]1[CH2:25][CH2:24][CH2:23][CH:22]1[CH3:36])[C:3]([C:2]1[CH:1]=[CH:6][CH:30]=[CH:29][CH:28]=1)=[O:4]
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Name
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( m )
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Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
|
|
Name
|
1245(s)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( w )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 49 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(CCC1)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
crude residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC=C1
|
Name
|
( s )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( w )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( m )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( w )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent under vacuum a light green oily residue
|
Type
|
CUSTOM
|
Details
|
was obtained (323 mg)
|
Type
|
CUSTOM
|
Details
|
The product was isolated by means of silica gel column chromatography (40-140 mesh)
|
Type
|
WASH
|
Details
|
Iodobenzene was eluted first with hexanes
|
Type
|
WASH
|
Details
|
The product was eluted next with 1:1 mixture of CH2Cl12 /hexanes
|
Type
|
CUSTOM
|
Details
|
after solvent evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a light green oil was obtained (86.2 mg, 28%)
|
Reaction Time |
16 h |
Name
|
|
Type
|
|
Smiles
|
IC(C(=O)C1=CC=CC=C1)=C1C(CCC1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |